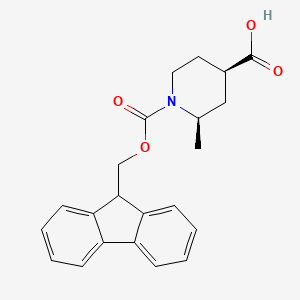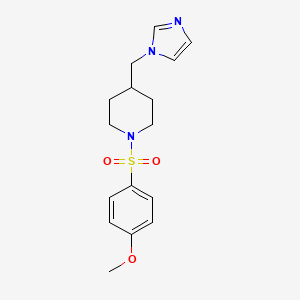![molecular formula C16H13N3O2 B2964531 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid CAS No. 924021-70-5](/img/structure/B2964531.png)
4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid” is a complex organic compound. It contains a benzoic acid group attached to a 1,2,3-triazole ring, which is further substituted with a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzoic acid group, a 1,2,3-triazole ring, and a 4-methylphenyl group . The exact 3D structure may be viewed using specific software .Chemical Reactions Analysis
Esters, like this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters .Applications De Recherche Scientifique
Advanced Oxidation Processes for Environmental Remediation A significant focus of research is on the degradation of persistent organic pollutants using advanced oxidation processes (AOPs). The triazole derivatives, similar to the structure , have been investigated for their reactivity and potential by-products in AOPs. These processes are essential for removing recalcitrant compounds from water, contributing to safer environmental practices and public health (Qutob et al., 2022).
Biological Activity and Drug Design Triazole derivatives are highlighted for their broad range of biological activities, making them valuable in drug discovery and design. Research emphasizes the development of novel triazole compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor properties. This area of study is crucial for the continuous search for new drugs to address emerging health challenges (Ferreira et al., 2013).
Synthetic Methods and Green Chemistry The synthesis of triazole derivatives, including the specific compound , involves exploring efficient, environmentally friendly methods. Green chemistry principles are applied to develop sustainable synthetic routes, reducing the environmental impact and enhancing the scalability of compound production (Gu et al., 2009).
Understanding Metabolic Pathways Studies on compounds like nitisinone offer insights into the degradation pathways and stability of pharmaceuticals. Such research is critical for optimizing drug formulations, ensuring efficacy, and minimizing environmental impact. It highlights the importance of understanding chemical stability under various conditions (Barchańska et al., 2019).
Chemical Interaction with Biological Targets Research into the interactions between triazole derivatives and biological targets, such as DNA, provides foundational knowledge for the development of diagnostic and therapeutic agents. These studies contribute to a deeper understanding of molecular recognition and binding, which is essential for drug design (Issar & Kakkar, 2013).
Mécanisme D'action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division .
Mode of Action
It’s plausible that it interacts with its targets, leading to changes that inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Similar compounds have been found to affect the biosynthesis of phenylpropanoids and benzoic acids .
Pharmacokinetics
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Similar compounds have been found to inhibit the growth and proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid. For instance, compounds present in the root exudates of continuously cropped flue-cured tobacco have been found to affect the germination, seedling growth, and development of the plant .
Propriétés
IUPAC Name |
4-[5-(4-methylphenyl)triazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-2-4-12(5-3-11)15-10-17-18-19(15)14-8-6-13(7-9-14)16(20)21/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZELXMVKZXAOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
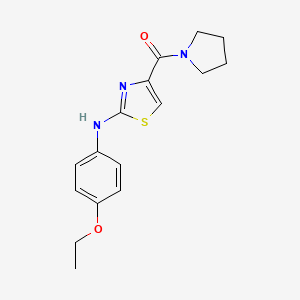
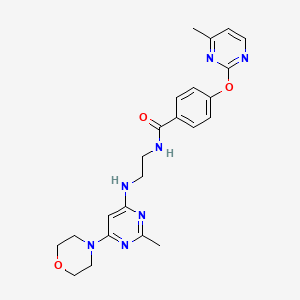
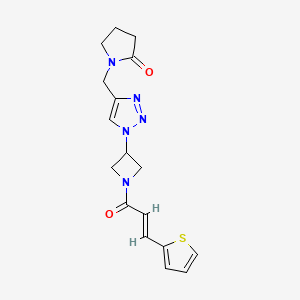

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2964458.png)
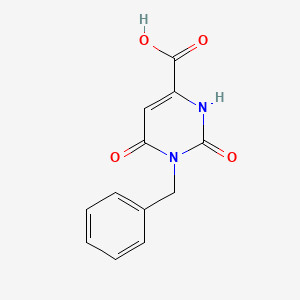

![3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964464.png)
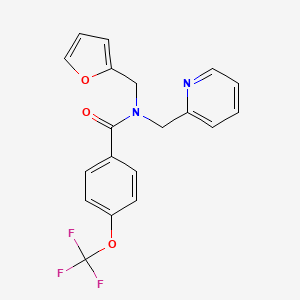
![Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate](/img/structure/B2964466.png)
![L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)-](/img/structure/B2964467.png)
![Tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2964468.png)
